4-(2-Keto-1-benzimidazolinyl)piperidine

Catalog No.
S603154
CAS No.
20662-53-7
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Keto-1-benzimidazolinyl)piperidine

CAS Number

20662-53-7

Product Name

4-(2-Keto-1-benzimidazolinyl)piperidine

IUPAC Name

3-piperidin-4-yl-1H-benzimidazol-2-one

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)

InChI Key

BYNBAMHAURJNTR-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O

Synonyms

1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one; R 30507; 1-(4-Piperidyl)-2-benzimidazolinone; 1,3-Dihydro-1-(4-piperidinyl)benzimidazol-2-one; 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one; 4-(2-Oxo-1,3-dihydro-benzimidazol-1-yl)piperidin

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O

Leishmanicidal and Anticancer Activity

Scientific Field: Biomedical Research

Methods of Application or Experimental Procedures: A series of “4-(2-Keto-1-benzimidazolinyl)piperidine” have been newly synthesized and activities of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives that are already reported have been tested and compared . The synthesized derivatives have been characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .

Results or Outcomes: Among all the derivatives, compounds 4, 9, and 10 exhibited significant cytotoxic effects on HeLa cells and were therefore tested at 10, 50, and 100 µM concentrations . Eight out of the eleven derivatives were found to have leishmanicidal activity . Compounds 3, 4, and 10 exhibited significant activity with IC 50 values in the range of 7.06 ± 0.17 µg/mL - 84.6 ± 0.6 µg/mL . Compound 4 was found to be the most active with IC 50 = 7.06 ± 0.17 µg/mL against leishmaniasis . Compounds 4 and 10 possess both leishmanicidal and anticancer activities .

It’s worth noting that piperidine derivatives, which include “4-(2-keto-1-benzimidazolinyl)piperidine”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

The synthesis of substituted piperidines is an important task of modern organic chemistry, and there has been a lot of research concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .

4-(2-Keto-1-benzimidazolinyl)piperidine, also known as 3-piperidin-4-yl-1H-benzimidazol-2-one (IUPAC name) [], is a heterocyclic organic compound. It lacks a well-defined origin or natural source and is primarily synthesized for research purposes. While its specific biological activity remains under investigation, its structural features suggest potential applications in medicinal chemistry [].


Molecular Structure Analysis

The key feature of 4-(2-keto-1-benzimidazolinyl)piperidine is the combination of two cyclic structures: a six-membered benzimidazole ring and a six-membered piperidine ring linked by a nitrogen atom []. The benzimidazole ring contains a carbonyl group (C=O) adjacent to the nitrogen atom linking the two rings. This arrangement is known as a 2-keto substitution pattern. The piperidine ring is a saturated nitrogenous heterocycle, meaning all its carbon atoms are bonded to single hydrogens.


Chemical Reactions Analysis

Specific reaction pathways for 4-(2-keto-1-benzimidazolinyl)piperidine are not extensively documented in scientific literature. However, general synthetic methods for similar benzimidazole-piperidine derivatives can be referenced. These typically involve condensation reactions between diamines (like piperidine) and various precursors containing the benzimidazole moiety [].


Physical And Chemical Properties Analysis

  • CAS Number: 20662-53-7 []
  • Appearance: Off-white to light yellow powder []
  • Melting Point: 183-185 °C []
  • Boiling Point: 96-98 °C (760 mmHg) []
  • Solubility:
    • Water: 3 g/L (20 °C) []
    • More soluble in organic solvents like methanol, ethanol, and dimethylformamide []

XLogP3

1.5

LogP

1.14 (LogP)

UNII

4RP0AED2PC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

20662-53-7

Wikipedia

4-(2-keto-1-benzimidazolinyl)piperidine

Dates

Modify: 2023-08-15
Botte et al. Chemical inhibitors of monogalactosyldiacylglycerol synthases in Arabidopsis thaliana. Nature Chemical Biology, doi: 10.1038/nchembio.658, published online 25 September 2011 http://www.nature.com/naturechemicalbiology

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